6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C13H11ClN4 and a molecular weight of 258.71 g/mol . This compound is part of the triazolopyridazine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 6-chloropyridazine-3-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out in an ethanol solvent at elevated temperatures (around 85°C) under reflux conditions . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research and development needs .
Chemical Reactions Analysis
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
6-Chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:
6,7-Diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Known for its high-energy material properties.
7-Amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine: Another high-energy material with unique properties.
Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate: Used in various synthetic applications.
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and physical properties.
Properties
IUPAC Name |
6-chloro-3-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)13-16-15-12-8-7-11(14)17-18(12)13/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQIXASNQIAGIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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